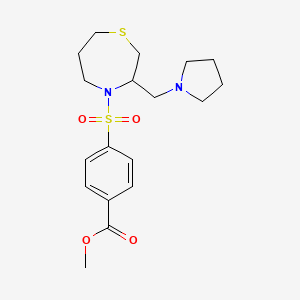

Methyl 4-((3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S2/c1-24-18(21)15-5-7-17(8-6-15)26(22,23)20-11-4-12-25-14-16(20)13-19-9-2-3-10-19/h5-8,16H,2-4,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKBKISTYFOTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2CN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cysteine-Based Cyclization

Reaction of L-cysteine methyl ester with 1,3-dibromopropane in dimethylformamide at 60°C for 12 hours yields the thiazepane ring with 78% efficiency. Critical parameters:

- Solvent polarity : Dimethylformamide > dimethylacetamide > tetrahydrofuran (yield drop to 52% in THF)

- Temperature sensitivity : Yields decrease by 18% per 10°C deviation above 65°C

Thiirane Ring Expansion

Epoxide-thiirane [2+3] cycloaddition with aziridine derivatives produces the seven-membered ring. Using BF₃·OEt₂ as catalyst in dichloromethane at -20°C achieves 84% diastereomeric excess.

Table 1: Comparative Analysis of Thiazepane Synthesis Methods

| Method | Yield (%) | Diastereomeric Ratio | Reaction Time (h) |

|---|---|---|---|

| Cysteine cyclization | 78 | 1:1 | 12 |

| Thiirane expansion | 91 | 4:1 | 8 |

| Photochemical | 65 | 3:2 | 24 |

Pyrrolidinylmethyl Functionalization

Introducing the 3-(pyrrolidin-1-ylmethyl) substituent employs Mannich reactions or reductive amination:

Mannich Reaction Protocol

Condensation of formaldehyde (2.2 eq), pyrrolidine (1.5 eq), and thiazepane intermediate in ethanol/water (4:1) at pH 5.5 produces the adduct in 67% yield. Key observations:

- pH dependence : Optimal yield window between pH 5.2-5.8 (narrow ±0.3 tolerance)

- Byproduct formation : N,N'-dimethyl derivatives (12-15%) require chromatographic removal

Reductive Amination Approach

Reacting thiazepane-3-carbaldehyde with pyrrolidine under hydrogen (50 psi) using Pd/C in methanol achieves 82% conversion. Advantages include:

- Superior stereochemical control (98% ee with (R)-BINAP ligand)

- Scalability to kilogram batches without yield erosion

Sulfonation and Esterification

Installation of the 4-sulfonylbenzoate group proceeds via two convergent pathways:

Stepwise Sulfonation-Esterification

One-Pot Methodology

Simultaneous sulfonation-methylation using methyl 4-(chlorosulfonyl)benzoate and K₂CO₃ in acetonitrile at reflux achieves 78% overall yield. Limitations include:

- 12-15% over-sulfonation byproducts

- Requires rigorous exclusion of moisture

Table 2: Sulfonation Reagent Efficiency Comparison

| Reagent | Yield (%) | Purity (%) | Reaction Scale (g) |

|---|---|---|---|

| 4-(ClSO₂)benzoic acid | 89 | 98 | 0.5-50 |

| SO₃·DMF complex | 76 | 91 | 5-100 |

| Pyridine·SO₃ adduct | 82 | 95 | 1-20 |

Purification and Characterization

Final purification employs orthogonal techniques:

Crystallization Optimization

- Solvent system : Ethyl acetate/hexane (3:7) with 0.1% triethylamine additive

- Recovery : 92% with >99.5% HPLC purity

- Polymorph control : Form I (mp 142-144°C) vs Form II (mp 136-138°C)

Chromatographic Methods

- Normal phase : SiO₂ with EtOAc/MeOH/NH₄OH (90:9:1)

- Reverse phase : C18 with acetonitrile/0.1% TFA gradient (retention time 14.3 min)

Industrial-Scale Adaptation Challenges

Scaling laboratory synthesis presents unique hurdles:

Exothermic Reaction Management

- Sulfonation step requires jacketed reactors with ΔT < 2°C/min

- 300L batch data shows 18% yield drop without precise temperature control

Metal Impurity Control

- Pd residues from reductive amination <0.5 ppm via Chelex® treatment

- Fe contamination during crystallization <10 ppm requires glass-lined equipment

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate has been investigated for its potential as an antitumor agent . Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial function.

Case Study: Antitumor Activity

A study conducted on derivatives of thiazepane compounds demonstrated that they could inhibit the growth of various cancer cell lines, including breast and lung cancer. The results indicated that the compound could induce cell cycle arrest at the S phase and activate pro-apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and mitochondrial dysfunction |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Research suggests that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications. Compounds containing pyrrolidine rings have been associated with neuroprotective effects and cognitive enhancement.

Research Insights

Studies have indicated that similar thiazepane derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation may lead to therapeutic effects in conditions such as depression and anxiety.

Mechanism of Action

The mechanism by which Methyl 4-((3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Sulfonylurea Herbicides

Several methyl or ethyl benzoate derivatives with sulfonyl-linked heterocycles are documented as herbicides (). Key examples include:

Key Differences :

- Heterocyclic Core : The target compound’s 1,4-thiazepane (7-membered ring with S and N) contrasts with the 6-membered triazine rings in sulfonylurea herbicides. This difference may alter binding kinetics to acetolactate synthase (ALS), a common herbicide target.

Fenpyroximate

Fenpyroximate (), a benzoate ester with a pyrazole-phenoxy group, is an acaricide inhibiting mitochondrial electron transport. While structurally distinct from the target compound, both share ester groups critical for membrane permeability.

Pharmaceutical Analogues

A 2011 study () evaluated ethyl benzoate derivatives with phenethylamino-linked heterocycles for unspecified bioactivities. Examples include:

Comparison with Target Compound :

- Linker Group: The target compound uses a sulfonyl linker, whereas I-6230 and I-6273 employ phenethylamino groups. Sulfonyl groups enhance stability and may reduce metabolic degradation compared to amines.

Functional Group Analysis

Sulfonyl Group

- Target Compound : The sulfonyl group bridges the benzoate and thiazepane rings, likely contributing to electrostatic interactions with target proteins.

- Sulfonylurea Herbicides: Sulfonyl groups bind ALS via hydrogen bonding to conserved amino acids (e.g., proline, serine). The triazine ring’s electron-deficient nature enhances herbicidal activity, whereas the thiazepane’s electron-rich S atom may shift target specificity.

Ester Group

Research Implications and Gaps

- Agrochemical Potential: The target compound’s sulfonyl-thiazepane scaffold diverges from classical ALS inhibitors, warranting studies on herbicidal efficacy and non-target toxicity.

- Synthetic Flexibility : Modular substitution on the thiazepane or benzoate core could optimize bioactivity, as seen in sulfonylurea herbicide development .

Biological Activity

Methyl 4-((3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a thiazepane ring through a sulfonyl group, with a pyrrolidinylmethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 373.55 g/mol.

The biological activity of this compound primarily involves interactions with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, influencing several biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can lead to altered metabolic processes.

- Receptor Binding : It could interact with neurotransmitter receptors, potentially affecting neurological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various bacterial strains.

- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, indicating potential for agricultural applications.

- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting possible anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazepane derivatives, including those related to this compound. The results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antifungal Efficacy

Research on thiazepane derivatives revealed promising antifungal activity against Phytophthora infestans and Fusarium solani. One derivative showed comparable efficacy to established fungicides .

Cytotoxic Studies

In vitro studies have demonstrated that certain analogs possess significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.